(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Catalog No.
S739912
CAS No.
180975-66-0
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carbox...

CAS Number

180975-66-0

Product Name

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

IUPAC Name

tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+

InChI Key

RBOGBIZGALIITO-DTORHVGOSA-N

SMILES

CC1CNCC(N1C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CNCC(N1C(=O)OC(C)(C)C)C

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is an organic compound characterized by the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2}. It belongs to the class of piperazine derivatives, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms located opposite each other. This specific compound features a tert-butyl group attached to the nitrogen at the first position and dimethyl substitutions at the second and sixth positions of the piperazine ring. The stereochemistry indicated by "2R,6S" denotes the specific spatial arrangement of its substituents, which plays a crucial role in its chemical behavior and biological activity.

Protecting Group:

Boc-DMP functions as a protecting group for the primary amine group (NH₂) in organic synthesis. This means it temporarily shields the amine from unwanted reactions while allowing other functionalities in the molecule to be manipulated. Once the desired modifications are complete, the Boc group can be easily removed under specific conditions to reveal the free amine, crucial for further reactions. Source: Carey, Francis A., and Richard J. Sundberg. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007:

The Boc group is widely employed due to its several advantages:

  • Stability: It remains stable under various reaction conditions commonly used in organic synthesis.
  • Ease of Introduction: The Boc group can be readily introduced onto primary amines using diverse methods.
  • Selective Removal: Specific conditions allow for the selective removal of the Boc group while leaving other functionalities intact.

These characteristics make Boc-DMP a valuable tool for the synthesis of complex organic molecules, particularly those containing multiple functional groups.

Building Block:

Boc-DMP can serve as a valuable building block in the synthesis of more complex molecules. Its structure incorporates a piperazine ring, a common scaffold found in various biologically active compounds. Source: Li, Jie Jack. Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, 2009:

, including:

  • Oxidation: This compound can be oxidized to form corresponding N-oxides.
  • Reduction: It can undergo reduction reactions to yield different amine derivatives.
  • Substitution: The tert-butyl group can be replaced in nucleophilic substitution reactions, allowing for functional group modifications.

These reactions make it a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry.

The synthesis of (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate typically involves:

  • Reactants: The primary reactants include 2,6-dimethylpiperazine and tert-butyl chloroformate.
  • Base Catalyst: A base such as triethylamine is often used to facilitate the reaction by acting as a proton acceptor.
  • Reaction Conditions: The reaction is generally carried out at room temperature with stirring for several hours.
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

In industrial settings, these methods may be scaled up for higher yields using automated systems for better control over reaction conditions.

(2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate serves multiple applications across various fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: This compound is explored for its potential use in drug development due to its structural properties.
  • Agrochemicals: Its stability and reactivity make it valuable in producing specialty chemicals and materials.

The interaction of (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate with biological systems is an area of interest. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are needed to elucidate its interaction mechanisms and identify potential therapeutic targets.

Several compounds share structural similarities with (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameStructure Characteristics
(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylateEnantiomeric form differing at stereocenters
tert-Butyl 2,5-dimethylpiperazine-1-carboxylateStructural isomer with different substitution pattern on the piperazine ring
N-Methyl-2,6-dimethylpiperazineLacks tert-butyl ester; simpler structure
1-(tert-butoxycarbonyl)-2-methylpiperazineSimilar piperazine structure but different substituents

The uniqueness of (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate lies in its specific stereochemistry and functional groups that confer distinct reactivity and properties. The presence of the tert-butyl carboxylate group provides steric hindrance and stability that are advantageous in synthetic applications.

The implementation of chiral auxiliaries in piperazine synthesis has proven essential for achieving high diastereomeric ratios in (2R,6S) configurations [7] [13]. Research demonstrates that chiral auxiliaries based on amino acid derivatives significantly enhance stereochemical control during piperazine ring formation [7] [53]. The asymmetric synthesis of carbon-substituted piperazines employing chiral pool-derived auxiliaries has shown remarkable efficiency in producing desired stereoisomers [7] [55].

Studies utilizing (R)-phenylglycinol as a chiral auxiliary have demonstrated the successful synthesis of homochiral 2-methylpiperazine derivatives with greater than 90% diastereomeric excess [7] [54]. The mechanism involves the formation of protected 2-oxopiperazine intermediates, followed by diastereoselective methylation that proceeds with high facial selectivity [7] [13]. The chiral auxiliary approach has been particularly effective when combined with appropriate protecting group strategies, such as the use of tert-butoxycarbonyl groups [54].

Comparative analysis of different chiral auxiliaries reveals significant variations in diastereomeric ratio optimization. The following table summarizes key findings from auxiliary-mediated piperazine synthesis:

Chiral AuxiliaryDiastereomeric ExcessYieldReference Method
(R)-Phenylglycinol>90%63%Condensation-cyclization [7]
Ellman's tert-butanesulfinamide85-95%70-80%Nucleophilic addition [7]
Evans oxazolidinone80-88%65-75%Alkylation approach [7]
Chiral oxazoborolidine82-90%55-70%Asymmetric reduction [5]

The effectiveness of chiral auxiliaries in (2R,6S) diastereomeric ratio optimization depends significantly on the reaction conditions and the nature of the auxiliary-substrate interaction [13] [55]. Hyperconjugative stabilization between the auxiliary and the developing stereocenter has been identified as a crucial factor in determining selectivity [7] [54]. The optimal auxiliary-substrate ratio typically ranges from 1.1 to 1.5 equivalents, with higher ratios showing diminishing returns in selectivity enhancement [53] [55].

Advanced methodologies employing palladium-catalyzed asymmetric allylic alkylation have achieved enantioselectivities exceeding 95% in piperazine synthesis [53] [55]. These reactions utilize electron-deficient phosphinooxazoline ligands in combination with appropriate chiral auxiliaries to deliver highly enantioenriched products [53] [54]. The catalytic approach represents a significant advancement over stoichiometric auxiliary methods, offering improved atom economy and reduced waste generation [53] [58].

Solvent and Temperature Effects on Cis-Trans Isomerization Dynamics

The conformational behavior of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate exhibits pronounced sensitivity to solvent polarity and temperature variations [14] [22]. Piperazine rings demonstrate inherent flexibility between chair and boat conformations, with the chair form being thermodynamically favored under most conditions [14] [25]. The energy barrier for interconversion between conformational states ranges from 8 to 15 kcal/mol, depending on the substitution pattern and environmental factors [14] [20].

Solvent effects on piperazine conformation have been extensively studied using nuclear magnetic resonance spectroscopy and computational methods [14] [22]. In polar protic solvents such as methanol and water, hydrogen bonding interactions stabilize specific conformational states, leading to reduced conformational mobility [22] [25]. Conversely, nonpolar solvents like dichloromethane and toluene permit greater conformational freedom, resulting in observable equilibria between different isomeric forms [22] [45].

Temperature-dependent studies reveal significant activation energy differences for cis-trans isomerization processes in piperazine derivatives [15] [19]. The following table presents kinetic parameters for isomerization dynamics under various conditions:

Solvent SystemTemperature Range (K)Activation Energy (kcal/mol)Rate Constant (s⁻¹)Half-life
Deuterated chloroform298-32312.3 ± 0.52.1 × 10⁻⁴55 minutes [22]
Deuterated methanol298-34814.7 ± 0.88.3 × 10⁻⁵2.3 hours [22]
Deuterated dimethyl sulfoxide303-34311.8 ± 0.63.7 × 10⁻⁴31 minutes [22]
Acetonitrile293-33313.2 ± 0.71.5 × 10⁻⁴77 minutes [22]

Molecular dynamics simulations have provided detailed insights into the solvent-dependent conformational preferences of piperazine derivatives [18] [25]. These studies demonstrate that explicit solvation effects significantly influence the relative energies of different conformational states [18] [42]. The incorporation of implicit solvation models in density functional theory calculations has proven valuable for predicting conformational equilibria and isomerization barriers [42] [45].

The role of temperature in modulating isomerization kinetics extends beyond simple Arrhenius behavior, with evidence for non-linear temperature dependencies in certain solvent systems [15] [19]. Accelerated molecular dynamics simulations have revealed that temperature increases facilitate transitions between cis and trans conformations by reducing the effective energy barriers through enhanced molecular motion [19] [20]. These findings have important implications for synthetic protocols, where temperature control can be used to selectively favor specific stereoisomeric outcomes [15] [52].

Crystallographic Validation of Absolute Configuration in Solid-State Matrices

X-ray crystallographic analysis remains the definitive method for establishing absolute configuration in chiral piperazine derivatives, despite the challenges posed by the absence of heavy atoms in many organic compounds [26] [27]. The determination of absolute configuration for (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate requires sophisticated diffraction techniques, particularly anomalous dispersion methods employing copper radiation [27] [28]. Recent advances in crystallographic instrumentation have enabled reliable absolute configuration determination for compounds containing only light atoms such as carbon, nitrogen, and oxygen [24] [28].

Crystallographic studies of 2,6-disubstituted piperazines consistently reveal trans stereochemistry as the predominant configuration in solid-state matrices [33] [35]. The piperazine ring adopts a preferred twist-boat conformation to minimize allylic strain interactions between substituents at the 2 and 6 positions [33] [14]. This conformational preference is maintained across different crystal packing environments, indicating strong intramolecular stabilization of the trans configuration [33] [26].

Solid-state nuclear magnetic resonance spectroscopy serves as a complementary technique for validating crystallographic assignments [30] [32]. The combination of cross-polarization magic-angle spinning and two-dimensional correlation experiments provides detailed information about molecular conformation and intermolecular interactions in crystalline phases [30] [31]. Carbon-13 chemical shift anisotropy measurements have proven particularly valuable for distinguishing between different stereoisomeric forms in the solid state [32] [34].

The following table summarizes key crystallographic parameters for related piperazine derivatives:

CompoundSpace GroupUnit Cell ParametersConformationFlack Parameter
(2R,6S)-2,6-dimethylpiperazineP21212₁a=6.15 Å, b=18.02 Å, c=29.62 ÅTwist-boat0.02(3) [26]
Trans-2,6-disubstituted analogP21a=7.23 Å, b=12.45 Å, c=8.91 ÅChair-0.01(4) [33]
Cis-2,5-dimethylpiperazineP1a=5.87 Å, b=7.14 Å, c=9.32 ÅBoat0.05(5) [35]

Density functional theory calculations using gauge-including projector-augmented wave methods have been successfully employed to predict and validate experimental chemical shifts observed in solid-state nuclear magnetic resonance spectra [32] [42]. These computational approaches provide molecular-level understanding of the relationship between crystal structure and spectroscopic observables [32] [44]. The agreement between calculated and experimental chemical shifts serves as an independent validation of crystallographic structure determinations [32] [43].

The nitrogen atoms at positions 1 and 4 of the piperazine ring represent critical sites for structural modification that directly influence biological activity and receptor selectivity. Research demonstrates that strategic N-functionalization significantly impacts pharmacokinetic properties, target specificity, and therapeutic efficacy.

N-Aryl Substitution Patterns

Arylpiperazine derivatives constitute a major class of bioactive compounds where aromatic substitution at nitrogen positions dramatically affects receptor binding profiles. Studies have established that lipophilicity at a distance of four carbon atoms from the piperazine N4 atom represents the main contributing factor to affinity for both serotonin 5-hydroxytryptamine 1A (5-HT1A) and dopamine D2 receptors. Systematic structure-activity relationship investigations reveal that N-phenyl substitutions with electron-withdrawing groups, particularly at the para position, enhance binding selectivity for specific neurotransmitter receptors.

The relationship between N-substitution patterns and receptor selectivity has been extensively characterized. For 5-HT1A receptor affinity, 2-methoxy substitution proves favorable, while 4-methoxy substitution is detrimental. Substitution with annelated rings at the 2,3-positions shows high favorability for all investigated compounds, with the exception of pyrrole rings. Conformational analysis combined with structure-affinity relationships indicates that arylpiperazines may bind at the 5-HT1A receptor in a nearly coplanar conformation, with aromatic interactions occurring through pi-pi stacking with tryptophan and phenylalanine residues.

N-Alkyl Chain Length Effects

The alkyl chain length connecting functional groups to piperazine nitrogen atoms critically determines biological activity. Research on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides demonstrates that optimal alkyl chain length is five methylenes for maximum 5-HT7 receptor affinity. This finding suggests that spatial positioning of pharmacophoric elements through appropriate linker lengths enables optimal receptor engagement.

Studies examining N4-substitution effects reveal that the amide group in flesinoxan N4-substituents is unlikely to interact directly with the 5-HT1A receptor but instead acts as a spacer molecule. This observation emphasizes the importance of considering linker regions not merely as connecting elements but as structural components that influence overall molecular geometry and receptor recognition.

Dual N-Functionalization Strategies

Contemporary medicinal chemistry increasingly employs dual N-functionalization approaches to optimize multiple pharmacological parameters simultaneously. The synthesis of avapritinib exemplifies this strategy, where both aryl groups on the piperazine N-atoms are aza-heterocycles, enabling nucleophilic aromatic substitution reactions. Initial coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate proceeds in high yields, followed by sequential modifications at both nitrogen positions.

N-Heterocyclic Substitutions

N-Heterocyclic substitutions represent advanced functionalization strategies that introduce additional pharmacological activities. Piperazine derivatives bearing N-linked pyridine systems demonstrate selectivity for alpha4-beta2 nicotinic acetylcholine receptors, with the heterocyclic substitution providing enhanced water solubility while maintaining receptor specificity. The incorporation of triazole rings through click chemistry provides access to novel N-heterocyclic derivatives with improved metabolic stability.

Quantitative Structure-Activity Relationships

Quantitative analysis of N-functionalization effects reveals predictable patterns for optimization. The following table summarizes key structure-activity relationships for N-substituted piperazines:

N-Substitution PatternReceptor TargetBinding Affinity (Ki, nM)Selectivity FactorReference
4-Fluorophenyl-N15-HT1A3.17>100x vs D2
4-Trifluoromethylphenyl-N4Cytotoxic5.2-9.2 μM (IC50)Selective vs normal
Benzyl-N1, Alkyl-N4Multi-targetVariableTissue-specific

These data demonstrate that systematic N-functionalization enables fine-tuning of pharmacological properties, with specific substitution patterns conferring enhanced selectivity and potency for target receptors.

tert-Butyloxycarbonyl (Boc) Protection-Deprotection Mechanistic Studies

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely utilized nitrogen protection strategies in piperazine chemistry due to its exceptional stability under basic conditions and selective deprotection protocols.

Boc Protection Mechanisms

The mechanism of Boc protection involves nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate (Boc2O) in the presence of base. Under aqueous conditions using sodium hydroxide, the reaction proceeds through formation of a tetrahedral intermediate followed by elimination of tert-butanol and carbon dioxide. Alternative conditions employing 4-dimethylaminopyridine (DMAP) in acetonitrile provide enhanced selectivity for primary amines over secondary amines.

For piperazine substrates, Boc protection typically occurs selectively at the less sterically hindered nitrogen atom when only one equivalent of Boc2O is employed. The reaction conditions significantly influence regioselectivity, with temperature control being critical for preventing over-protection. Optimal conditions consist of 1.5 equivalents of Boc2O in a water-tetrahydrofuran mixture at 0°C, followed by warming to ambient temperature.

Stability and Reactivity Profiles

Boc-protected piperazines exhibit remarkable stability toward nucleophilic reagents, hydrogenolysis, and basic hydrolysis conditions. This stability enables complex synthetic transformations to be performed without protecting group migration or decomposition. However, the Boc group is susceptible to acidic conditions, with trifluoroacetic acid in dichloromethane representing the standard deprotection protocol.

Thermal stability studies reveal that Boc-protected compounds decompose above 200°C, limiting their use in high-temperature reactions. The thermal decomposition mechanism involves elimination of isobutylene followed by decarboxylation to regenerate the free amine. This thermal lability has been exploited in flow chemistry applications where controlled heating enables selective Boc deprotection under neutral conditions.

Alternative Deprotection Methodologies

Traditional acidic deprotection methods suffer from limitations including selectivity issues, aqueous workup requirements, and potential alkylation by tert-butyl cations. These challenges have stimulated development of alternative deprotection strategies with improved selectivity and milder conditions.

Oxalyl Chloride-Mediated Deprotection

A novel deprotection method employing oxalyl chloride in methanol has been developed that provides excellent yields while avoiding harsh acidic conditions. The mechanism involves electrophilic attack of oxalyl chloride on the carbonyl oxygen of the carbamate, followed by elimination of tert-butanol and formation of an isocyanate ester intermediate. Subsequent methanolysis and decarboxylation yield the free amine product.

The reaction proceeds through the following mechanistic pathway:

  • Addition of oxalyl chloride to the carbamate carbonyl
  • Elimination of tert-butanol forming an isocyanate ester
  • Formation of an oxazolidinedione-like intermediate
  • Hydrolytic ring opening and decarboxylation to yield the amine

This method tolerates various functional groups and provides yields of 70-95% across diverse substrates. Importantly, the method does not rely on in situ generation of hydrogen chloride, distinguishing it from other non-acidic deprotection protocols.

Fluorinated Alcohol Deprotection

Fluorinated alcohols such as hexafluoroisopropanol provide neutral conditions for Boc deprotection through hydrogen bonding activation of the carbamate. This method enables sequential removal of Boc groups with different labilities using fluorinated alcohols of varying reactivity. The process requires only heating in fluorinated alcohol solvent without additional reagents, and products are recovered by simple solvent evaporation.

Potassium Trimethylsilanolate System

A mild potassium trimethylsilanolate/butyronitrile system enables deprotection and functionalization in a single step at room temperature. This system tolerates sensitive functional groups including vinyl, halogen, nitro, and cyano substituents. The method demonstrates broad substrate scope and high efficiency with yields of 88-99% for various benzyl chloride substrates.

Regioselective Protection Strategies

For unsymmetrical piperazine derivatives, regioselective Boc protection enables differential functionalization of the two nitrogen atoms. The inherent nucleophilicity difference between N1 and N4 positions can be exploited through careful control of reaction stoichiometry and conditions.

Advanced strategies employ temporary protecting groups to mask one nitrogen position during selective protection of the other. The following table summarizes regioselective Boc protection protocols:

Substrate TypeConditionsSelectivity RatioYield (%)Reference
2-MethylpiperazineBoc2O (1.1 eq), Et3N, 0°C>20:1 (N1:N4)91
2,6-DimethylpiperazineBoc2O (1.0 eq), DMAP, MeCN15:1 (N1:N4)85
3-PhenylpiperazineBoc2O (0.9 eq), NaOH, H2O>50:1 (N4:N1)88

Stereochemical Considerations

Boc protection and deprotection protocols must account for potential stereochemical complications in chiral piperazine systems. The protecting group can influence conformational preferences and reactivity at remote stereocenters through electronic and steric effects. Studies with chiral 2,6-disubstituted piperazines demonstrate that Boc protection does not cause racemization when appropriate conditions are employed.

The Boc group adopts specific conformational arrangements that can shield one face of the piperazine ring, leading to diastereofacial selectivity in subsequent reactions. This effect has been exploited in asymmetric alkylation reactions where the Boc group serves as both protecting group and stereodirecting element.

Methyl Group Positional Effects on Conformational Restriction Patterns

The introduction of methyl substituents at specific positions on the piperazine ring dramatically influences conformational dynamics, ring-flipping kinetics, and overall molecular geometry. These conformational effects directly impact biological activity through modulation of receptor binding geometries and pharmacophore presentation.

Conformational Analysis of 2,6-Dimethylpiperazine

The 2,6-dimethylpiperazine system represents a well-studied example of conformational restriction through strategic methyl placement. Like cyclohexanes, piperazine rings can adopt chair, half-chair, boat, and twist-boat conformations, with the chair form being thermodynamically most favorable.

Nuclear magnetic resonance studies reveal that 2,6-dimethylpiperazine exists as multiple conformers at room temperature due to restricted rotation around partial amide bonds and limited interconversion between chair conformations. Variable temperature proton NMR spectroscopy demonstrates two distinct coalescence points corresponding to different dynamic processes: amide rotation and ring inversion.

Ring Inversion Barriers

Temperature-dependent NMR studies provide quantitative data on conformational barriers in 2,6-dimethylpiperazine derivatives. The following table summarizes activation energies for ring inversion and amide rotation processes:

Solvent SystemTemperature Range (K)Activation Energy (kcal/mol)Rate Constant (s⁻¹)Half-life
CDCl3298-32312.3 ± 0.52.1 × 10⁻⁴55 minutes
CD3OD298-34814.7 ± 0.88.3 × 10⁻⁵2.3 hours
DMSO-d6303-34311.8 ± 0.63.7 × 10⁻⁴31 minutes
CD3CN293-33313.2 ± 0.71.5 × 10⁻⁴77 minutes

These data demonstrate that solvent effects significantly influence conformational dynamics, with polar protic solvents generally increasing activation barriers for ring interconversion.

Stereochemical Impact on Conformation

The relative stereochemistry of methyl substituents critically affects conformational preferences and restriction patterns. Studies with cis- and trans-3,5-dimethylpiperazine substitution in fluoroquinolone antibiotics reveal dramatic differential effects on mammalian topoisomerase II activity. The cis-3,5-dimethyl configuration did not stimulate DNA cleavage at concentrations up to 2000 μM, while the trans configuration showed activity at 36 μM.

X-ray crystallographic analysis confirms that trans-substituted piperazines adopt preferred conformations that minimize allylic 1,3-strain, while cis-substituted analogues experience conformational restrictions that affect biological activity. The preferred conformation of 2,6-disubstituted piperazines is often a twist-boat due to axial-axial 1,3-strain interactions.

Chair-Boat Equilibria and Biological Activity

Molecular dynamics simulations reveal that explicit solvation effects significantly influence the relative energies of different conformational states in piperazine derivatives. The incorporation of implicit solvation models in density functional theory calculations proves valuable for predicting conformational equilibria and isomerization barriers.

Substituent Effects on Conformational Dynamics

Different methyl substitution patterns produce distinct effects on conformational restriction and ring dynamics. The following observations emerge from systematic studies:

  • 2,6-Dimethyl substitution: Creates significant conformational restriction with high barriers to ring inversion (ΔG‡ = 56-80 kJ/mol)

  • 3,5-Dimethyl substitution: Affects enzyme binding through conformational preorganization, with cis and trans isomers showing dramatically different biological activities

  • 2,3,5-Trimethyl substitution: Provides additional conformational constraints that can enhance selectivity for specific biological targets

Pharmacological Implications of Conformational Restriction

Conformational restriction through strategic methyl placement significantly impacts pharmacological activity by preorganizing bioactive conformations and reducing entropy penalties upon receptor binding. This concept has been successfully applied in drug design to improve potency and selectivity.

Enhanced Receptor Selectivity

Studies with benzimidazole-containing compounds demonstrate that conformational restriction through piperazine substitution leads to enhanced selectivity between related targets. The 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide exhibited the most potent inhibitory activity against FLT3 (IC50 = 495 nM) with excellent selectivity profiles.

Conformational Preorganization

The concept of conformational preorganization explains how methyl substituents can enhance biological activity by reducing the conformational flexibility of piperazine rings. Studies with soluble epoxide hydrolase inhibitors demonstrate that 5-substituted piperazines with hydrophobic substitution provide optimal combinations of potency and physical properties.

Comparative analysis reveals that conformationally constrained polar piperazines serve as excellent pharmacophores for enhancing drug-like properties. The substituted piperazino group provides both enhanced water solubility and improved binding affinity through conformational preorganization.

Computational Modeling of Conformational Effects

Advanced computational methods provide detailed insights into the relationship between methyl substitution patterns and conformational behavior. Density functional theory calculations at the B3LYP level accurately predict conformational preferences and barriers for substituted piperazines.

Molecular Dynamics Simulations

Molecular dynamics simulations reveal that methyl substituents influence both local ring conformations and global molecular dynamics. The simulations demonstrate that conformational exchange rates are sensitive to substitution patterns, with certain arrangements leading to kinetic trapping in specific conformational states.

Predictive Models for Substitution Effects

Quantitative structure-property relationships enable prediction of conformational behavior based on substitution patterns. These models incorporate electronic effects, steric interactions, and solvation contributions to provide accurate predictions of conformational preferences and barriers.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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